Cas no 39776-48-2 (1,4-Naphthalenediol,2-(3,7,11,15,19,23-hexamethyl-2,6,10,14,18,22-tetracosahexaen-1-yl)-3-methyl-)
39776-48-2 structure
Product Name:1,4-Naphthalenediol,2-(3,7,11,15,19,23-hexamethyl-2,6,10,14,18,22-tetracosahexaen-1-yl)-3-methyl-
Numero CAS:39776-48-2
MF:C41H58O2
MW:582.898032665253
CID:314795
PubChem ID:6441040
Update Time:2025-04-19
1,4-Naphthalenediol,2-(3,7,11,15,19,23-hexamethyl-2,6,10,14,18,22-tetracosahexaen-1-yl)-3-methyl- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1,4-Naphthalenediol,2-(3,7,11,15,19,23-hexamethyl-2,6,10,14,18,22-tetracosahexaen-1-yl)-3-methyl-
- 1,4-Naphthalenediol, 2-(3,7,11,15,19,23-hexamethyl-2,6,10,14,18,22-tetracosahexaenyl)-3-methyl-
- 2-[(2E,6E,10E,14E,18E)-3,7,11,15,19,23-hexamethyltetracosa-2,6,10,14,18,22-hexaenyl]-3-methylnaphthalene-1,4-diol
- Mqh2-6
- 39776-48-2
- MKH2-6
- menaquinol(6)
- Menaquinol 6
- Q27157840
- 2-[(2E,6E,10E,14E,18E)-3,7,11,15,19,23-hexamethyltetracosa-2,6,10,14,18,22-hexaen-1-yl]-3-methylnaphthalene-1,4-diol
- CHEBI:84536
- Menaquinol-6
-
- Inchi: 1S/C41H58O2/c1-30(2)16-11-17-31(3)18-12-19-32(4)20-13-21-33(5)22-14-23-34(6)24-15-25-35(7)28-29-37-36(8)40(42)38-26-9-10-27-39(38)41(37)43/h9-10,16,18,20,22,24,26-28,42-43H,11-15,17,19,21,23,25,29H2,1-8H3/b31-18+,32-20+,33-22+,34-24+,35-28+
- Chiave InChI: ZVENTDGZQVBWNA-RCIYGOBDSA-N
- Sorrisi: OC1=C2C=CC=CC2=C(C(C)=C1C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/C)O
Proprietà calcolate
- Massa esatta: 582.44394
- Massa monoisotopica: 582.443681
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 43
- Conta legami ruotabili: 17
- Complessità: 999
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 5
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 40.5
- XLogP3: 14
Proprietà sperimentali
- Densità: 0.984
- Punto di ebollizione: 706.7°Cat760mmHg
- Punto di infiammabilità: 267.8°C
- Indice di rifrazione: 1.559
- PSA: 40.46
- LogP: 12.70060
1,4-Naphthalenediol,2-(3,7,11,15,19,23-hexamethyl-2,6,10,14,18,22-tetracosahexaen-1-yl)-3-methyl- Letteratura correlata
-
Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
-
Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
-
David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
-
Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
-
Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
39776-48-2 (1,4-Naphthalenediol,2-(3,7,11,15,19,23-hexamethyl-2,6,10,14,18,22-tetracosahexaen-1-yl)-3-methyl-) Prodotti correlati
- 572-96-3(dihydro-)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
Fornitori consigliati
Nantong Boya Environmental Protection Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Nanjing jingzhu bio-technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Inner Mongolia Xinhong Biological Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
CN Fornitore
Grosso